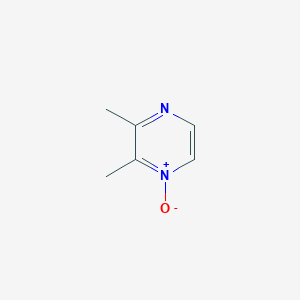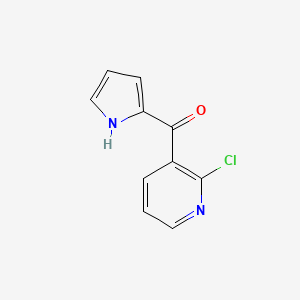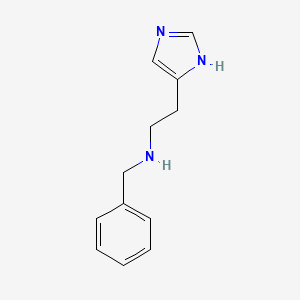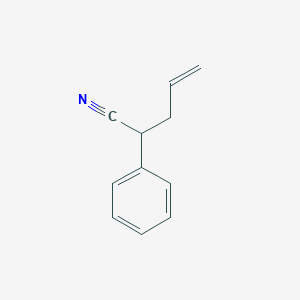
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It contains a bromine atom, a pyrimidine ring, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of 4-(pyrimidin-2-yl)piperazine with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce an oxo derivative.
科学的研究の応用
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrimidine and piperazine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, depending on the target.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
- 2-Fluoro-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
- 2-Iodo-1-(4-pyrimidin-2-yl-piperazin-1-yl)-ethanon
Uniqueness
2-Bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the pyrimidine and piperazine rings provides a versatile scaffold for the development of novel therapeutic agents .
特性
分子式 |
C10H13BrN4O |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
2-bromo-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C10H13BrN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 |
InChIキー |
DWGZVPOKOXFLTA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Benzo[1,3]dioxol-5-yl-acrylonitrile](/img/structure/B8719232.png)
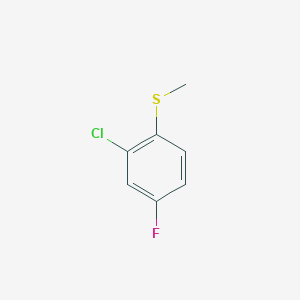
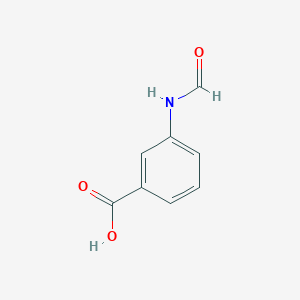
![(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)
